molecular formula C27H25F3N4OS B299893 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B299893
M. Wt: 510.6 g/mol
InChI Key: FOVVCSMKIZVFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using specific methods and has been studied for its potential applications in various research fields.

Mechanism of Action

The mechanism of action for 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been found to have a potential role in the diagnosis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its potential applications in various research fields and its ability to inhibit specific enzymes and pathways. However, the limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the use of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide. These include further studies on its potential use as a diagnostic tool for Alzheimer's disease, its potential applications in drug development for cancer and infectious diseases, and its safety and efficacy in humans. Additionally, further studies are needed to determine its mechanism of action and potential interactions with other drugs.

Synthesis Methods

The synthesis method for 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves the condensation of 4-tert-butylbenzaldehyde, phenylhydrazine, and thiourea in the presence of acetic acid. The resulting product is then reacted with 3-(trifluoromethyl)benzoyl chloride and triethylamine to obtain the desired compound.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various research fields. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. Additionally, it has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Product Name

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C27H25F3N4OS

Molecular Weight

510.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H25F3N4OS/c1-26(2,3)19-14-12-18(13-15-19)24-32-33-25(34(24)22-10-5-4-6-11-22)36-17-23(35)31-21-9-7-8-20(16-21)27(28,29)30/h4-16H,17H2,1-3H3,(H,31,35)

InChI Key

FOVVCSMKIZVFNI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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